![molecular formula C18H24ClN3O2 B14795705 3-[4-[3-(2-methylpyrrolidin-1-yl)propoxy]phenyl]-1H-pyridazin-6-one;hydrochloride](/img/structure/B14795705.png)
3-[4-[3-(2-methylpyrrolidin-1-yl)propoxy]phenyl]-1H-pyridazin-6-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of irdabisant hydrochloride involves multiple steps, starting with the preparation of the core pyridazinone structure. The synthetic route typically includes the following steps:
Formation of the pyridazinone core: This involves the reaction of appropriate starting materials under controlled conditions to form the pyridazinone ring.
Substitution reactions: Various substitution reactions are carried out to introduce the desired functional groups onto the pyridazinone core.
Final purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain irdabisant hydrochloride in its pure form.
Chemical Reactions Analysis
Irdabisant hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: Various substitution reactions can be carried out to introduce different substituents onto the pyridazinone core. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. .
Scientific Research Applications
Irdabisant hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the histamine H3 receptor and its role in various physiological processes.
Biology: The compound is used in biological studies to investigate its effects on cognition and wakefulness.
Medicine: Irdabisant hydrochloride is being explored as a potential therapeutic agent for cognitive and attentional disorders, schizophrenia, and other neurological conditions.
Mechanism of Action
Irdabisant hydrochloride exerts its effects by antagonizing and acting as an inverse agonist at the histamine H3 receptor. This receptor is involved in the regulation of neurotransmitter release in the central nervous system. By blocking the H3 receptor, irdabisant hydrochloride enhances the release of neurotransmitters such as histamine, acetylcholine, and norepinephrine, leading to improved cognitive function and wakefulness .
Comparison with Similar Compounds
Irdabisant hydrochloride is unique compared to other histamine H3 receptor antagonists/inverse agonists due to its high selectivity and potency. Similar compounds include:
ABT-239: Another potent histamine H3 receptor antagonist with cognition-enhancing properties.
Pitolisant: A histamine H3 receptor antagonist/inverse agonist used for the treatment of narcolepsy.
Thioperamide: A histamine H3 receptor antagonist used in research to study the role of the H3 receptor
Irdabisant hydrochloride stands out due to its ability to penetrate the blood-brain barrier and its potential therapeutic applications in cognitive and attentional disorders.
Properties
Molecular Formula |
C18H24ClN3O2 |
|---|---|
Molecular Weight |
349.9 g/mol |
IUPAC Name |
3-[4-[3-(2-methylpyrrolidin-1-yl)propoxy]phenyl]-1H-pyridazin-6-one;hydrochloride |
InChI |
InChI=1S/C18H23N3O2.ClH/c1-14-4-2-11-21(14)12-3-13-23-16-7-5-15(6-8-16)17-9-10-18(22)20-19-17;/h5-10,14H,2-4,11-13H2,1H3,(H,20,22);1H |
InChI Key |
WJUJICMNSMPLLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN1CCCOC2=CC=C(C=C2)C3=NNC(=O)C=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


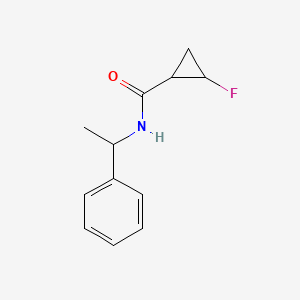
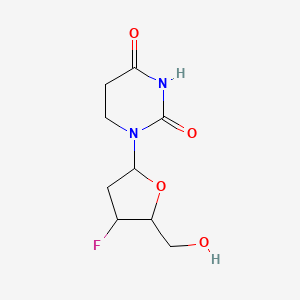
![2-[(7aS)-4-[[4,6-bis[[tert-butyl(dimethyl)silyl]oxy]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-1-yl]methylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propanal](/img/structure/B14795646.png)
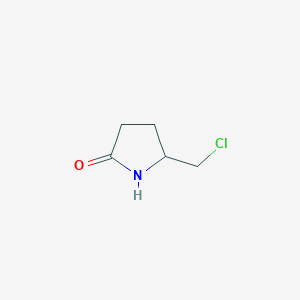
phosphinyl]acetate]](/img/structure/B14795661.png)
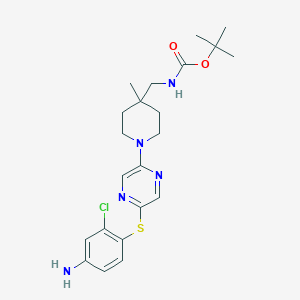
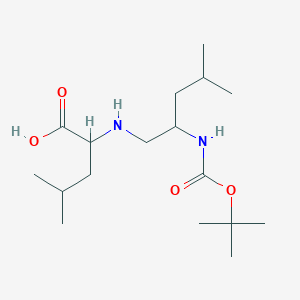
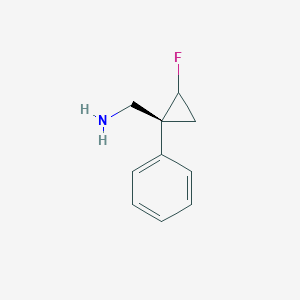
![2-Methylpropyl [1-(2-methylpropanoyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B14795695.png)

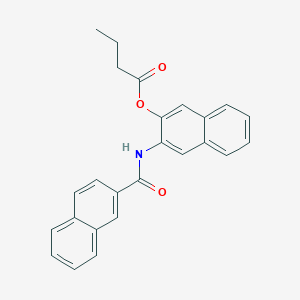
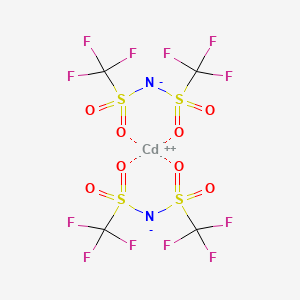
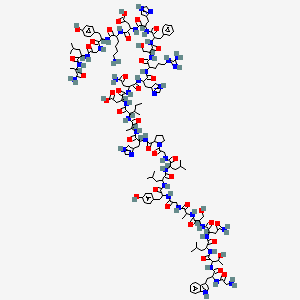
![(E)-but-2-enedioic acid;(10R)-10-(methylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one](/img/structure/B14795730.png)
